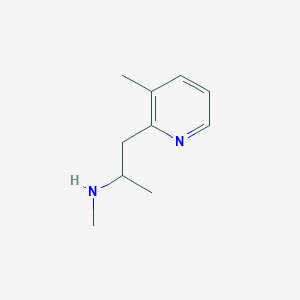

N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine

描述

N-Methyl-1-(3-methylpyridin-2-yl)propan-2-amine (CAS: 937638-36-3) is a secondary amine featuring a pyridine ring substituted with a methyl group at the 3-position and an N-methylpropan-2-amine side chain. Its molecular formula is C₁₀H₁₆N₂, with a molecular weight of 164.25 g/mol . The compound is structurally related to psychoactive phenethylamines but distinguished by its pyridine heterocycle, which confers unique electronic and steric properties.

属性

IUPAC Name |

N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8-5-4-6-12-10(8)7-9(2)11-3/h4-6,9,11H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBVILIYABTIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CC(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586310 | |

| Record name | N-Methyl-1-(3-methylpyridin-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937638-36-3 | |

| Record name | N-Methyl-1-(3-methylpyridin-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine, also known as a pyridine derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the compound's biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C10H16N2

CAS Number: 937638-36-3

The chemical structure of this compound features a propanamine backbone substituted with a 3-methylpyridine moiety. This unique structure is responsible for its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves the alkylation of 3-methylpyridine with suitable amine precursors. A common method includes:

- Reagents: 3-methylpyridine, 2-bromo-1-propanamine, potassium carbonate (as a base), and dimethylformamide (DMF) as a solvent.

- Conditions: The reaction is conducted under elevated temperatures to facilitate the alkylation process.

This synthetic route allows for the production of the compound with high purity, which is essential for subsequent biological testing.

Antimicrobial and Antifungal Properties

Recent studies have investigated the antimicrobial and antifungal properties of this compound. The compound has shown promising results against various microbial strains:

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Candida albicans | Moderate activity | |

| Escherichia coli | Effective at higher concentrations |

These findings suggest that this compound could serve as a lead compound in developing new antimicrobial agents.

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within microbial cells. It acts as a ligand, potentially binding to receptors or enzymes that are critical for microbial growth and survival. This interaction may inhibit essential metabolic pathways, leading to reduced viability of the pathogens.

Case Studies

-

Antifungal Activity Against Candida spp.:

A study conducted by researchers evaluated the efficacy of this compound against various Candida species. The results indicated significant antifungal activity, particularly against Candida albicans at concentrations above 100 µg/mL, supporting its potential use in treating fungal infections . -

Antibacterial Efficacy:

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited notable antibacterial properties against Staphylococcus aureus and Escherichia coli, suggesting its potential application in clinical settings for treating bacterial infections .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Picolylamine | Similar pyridine base | Limited antibacterial activity |

| 4-(Aminomethyl)pyridine | Different substitution pattern | Moderate antifungal properties |

| 2-(1-Aminoethyl)pyridine | Amino group at 2-position | Weak antimicrobial effects |

This compound stands out due to its enhanced potency against specific pathogens, attributed to its unique substitution pattern on the pyridine ring.

相似化合物的比较

Structural Analogs and Substitution Patterns

The following compounds share core structural motifs with N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine but differ in aromatic substituents or heteroatoms:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| Methiopropamine | 1478-10-8 | C₉H₁₃NS | 167.27 | Thiophene ring (sulfur heterocycle) |

| N-Methyl-1-(4-methylphenyl)propan-2-amine | 714965-56-7 | C₁₁H₁₇N | 163.26 | Benzene ring with 4-methyl substitution |

| Chlorphenamine impurity C | 20619-12-9 | C₁₅H₁₇ClN₂ | 260.76 | Pyridin-2-yl and 4-chlorophenyl groups |

| N-Methyl-1-pyrazin-2-ylpropan-2-amine | 937642-61-0 | C₈H₁₃N₃ | 151.21 | Pyrazine ring (two nitrogen atoms) |

Key Observations :

- Methiopropamine (N-methyl-1-(thiophen-2-yl)propan-2-amine) replaces pyridine with a thiophene ring, altering electronic properties and receptor affinity. It is a Schedule I controlled substance due to stimulant effects .

- N-Methyl-1-(4-methylphenyl)propan-2-amine lacks a heterocycle, resembling substituted amphetamines. Its phenyl group may enhance lipophilicity compared to pyridine derivatives .

Regulatory and Pharmacological Profiles

Notable Contrasts:

- In contrast, the pyridine ring in the target compound may reduce blood-brain barrier permeability due to higher polarity .

Physicochemical Properties

| Property | This compound | Methiopropamine | N-Methyl-1-(4-methylphenyl)propan-2-amine |

|---|---|---|---|

| LogP (Predicted) | ~1.8 (moderate lipophilicity) | ~2.1 | ~2.5 |

| Hydrogen Bond Acceptors | 2 (pyridine N, amine N) | 1 (amine N) | 1 (amine N) |

| Rotatable Bonds | 3 | 3 | 3 |

Implications :

- Higher logP in phenyl-substituted analogs suggests greater membrane permeability.

准备方法

Vilsmeier-Haack Formylation of 3-Methylpyridine

3-Methylpyridine undergoes formylation at the 2-position using the Vilsmeier-Haack reagent (POCl₃ and DMF), yielding 3-methylpyridine-2-carbaldehyde.

Reaction Conditions :

Grignard Addition to 3-Methylpyridine-2-carbaldehyde

Methyl magnesium bromide (1.2 equiv) reacts with the aldehyde to form 1-(3-methylpyridin-2-yl)propan-2-ol, a secondary alcohol.

Procedure :

Oxidation to Propan-2-one

The alcohol is oxidized to the ketone using pyridinium chlorochromate (PCC) to avoid over-oxidation.

Conditions :

- Reagent : PCC (1.5 equiv)

- Solvent : CH₂Cl₂, 25°C, 4 h

- Purification : Filtration through Celite, solvent evaporation

- Yield : 90%

Reductive Amination with Methylamine

Imine Formation

1-(3-Methylpyridin-2-yl)propan-2-one reacts with methylamine (2.0 equiv) in methanol, forming the corresponding imine intermediate.

Kinetics :

Sodium Borohydride Reduction

The imine is reduced using NaBH₄ (1.5 equiv) in methanol, yielding the secondary amine.

Optimized Protocol :

Critical Parameters :

- Excess NaBH₄ prevents imine reversion.

- Methanol’s protic nature stabilizes intermediates.

Alternative Synthetic Routes

Alkylation of 1-(3-Methylpyridin-2-yl)propan-2-amine

Methyl iodide (1.1 equiv) reacts with the primary amine in the presence of K₂CO₃.

Challenges :

Leuckart-Wallach Reaction

Ammonium formate and formic acid facilitate reductive amination at elevated temperatures (150–200°C).

Drawbacks :

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Chromatographic Purity

Scale-Up Considerations and Industrial Feasibility

Reductive amination is preferred for kilogram-scale production due to:

- Solvent Recovery : Methanol’s low cost and ease of distillation.

- Catalyst Recycling : NaBH₄ byproducts (NaBO₂) are non-toxic and removable via aqueous wash.

- Throughput : Batch processing achieves 85% yield with 12-h cycle time.

常见问题

Basic: What are the recommended synthetic routes and characterization techniques for N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine?

Methodological Answer:

The synthesis typically involves reductive amination between 3-methylpyridine-2-carbaldehyde and methylamine, followed by purification via column chromatography. Key characterization steps include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry and methyl group positions.

- Mass Spectrometry (MS): High-resolution MS to verify molecular mass and fragmentation patterns.

- X-ray Crystallography: For unambiguous structural confirmation, use programs like SHELX for refinement .

- Infrared (IR) Spectroscopy: To identify functional groups (e.g., amine stretches).

Basic: How do metabolic pathways of this compound compare to structurally related amphetamines?

Methodological Answer:

Based on studies of analogs like methiopropamine and MDMA :

- Phase I Metabolism: Likely involves N-demethylation (via CYP450 enzymes) and β-hydroxylation. Use LC-HR-MS/MS to identify metabolites in hepatic microsomal assays.

- Phase II Metabolism: Glucuronidation or sulfation of hydroxylated metabolites. Validate using enzymatic hydrolysis followed by LC-MS.

- In Silico Tools: Predict metabolic sites with software like MetaSite or GLORY.

Advanced: How can researchers resolve contradictions in reported receptor binding affinities or pharmacological data?

Methodological Answer:

Contradictions may arise from:

- Isomerism: Separate enantiomers via chiral HPLC and test individually .

- Purity: Use preparative HPLC or recrystallization to ensure >98% purity.

- Assay Conditions: Standardize protocols (e.g., radioligand binding assays vs. functional cAMP assays).

- Computational Validation: Perform molecular docking studies to compare binding modes across receptor subtypes .

Advanced: What computational strategies are effective for predicting the compound’s interactions with neurotransmitter transporters?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electronic properties (e.g., charge distribution) to model substrate-transporter interactions .

- Molecular Dynamics (MD) Simulations: Simulate binding stability in lipid bilayers (e.g., serotonin/dopamine transporters).

- Machine Learning: Train models on known amphetamine analogs to predict affinity scores.

Advanced: How to design a robust analytical method for detecting this compound in biological matrices (e.g., plasma, urine)?

Methodological Answer:

- Sample Preparation: Solid-phase extraction (SPE) with mixed-mode cartridges to isolate basic amines.

- LC-MS/MS Parameters:

- Validation: Include matrix effects, recovery, and stability studies per FDA guidelines.

Basic: What are the known stereoisomers or positional isomers of this compound, and how do their biological activities differ?

Methodological Answer:

- Positional Isomers: Pyridin-2-yl vs. pyridin-3-yl substitution (e.g., compare to MPA in ). Test using comparative receptor binding assays.

- Stereoisomers: Chiral center at the propan-2-amine group. Resolve via chiral chromatography (e.g., Chiralpak AD-H column) and evaluate pharmacokinetic differences.

Advanced: What in vivo models are suitable for studying neuropharmacological effects (e.g., locomotor activity, neurotransmitter release)?

Methodological Answer:

- Rodent Models:

- Microdialysis: Measure extracellular dopamine/serotonin in striatum or prefrontal cortex.

- Behavioral Assays: Open-field test for hyperactivity; conditioned place preference for reward liability.

- Dosing Regimens: Acute vs. chronic administration to assess tolerance.

- Controls: Include structurally related compounds (e.g., methiopropamine ) for comparative analysis.

Advanced: How can researchers address discrepancies in toxicity profiles reported across studies?

Methodological Answer:

- Source Analysis: Compare purity (HPLC), storage conditions, and solvent vehicles.

- Species-Specific Metabolism: Test in human hepatocytes vs. rodent models.

- Omics Approaches: Transcriptomics/proteomics to identify off-target effects not captured in standard assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。